molecular formula C7H11N3O2 B2916082 (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol CAS No. 2241107-51-5

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol

Cat. No.: B2916082
CAS No.: 2241107-51-5
M. Wt: 169.184
InChI Key: HSWLMFJCVTWSCO-YFKPBYRVSA-N
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Description

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is a chiral chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule incorporates two privileged pharmacophores: the oxetane ring and the 1,2,3-triazole ring. The oxetane ring is recognized in drug discovery for its ability to improve the physicochemical properties of lead compounds. As a highly polar, three-dimensional motif, it can enhance aqueous solubility, reduce lipophilicity (LogD), and improve metabolic stability by masking metabolic soft spots . Its strong inductive effect can also significantly modulate the pKa of adjacent functional groups. The 1,2,3-triazole ring, often formed via click chemistry, serves as a stable bioisostere for amide bonds and other functional groups. It contributes to hydrogen bonding and dipole-dipole interactions, which can be crucial for enhancing target affinity and selectivity . The integration of these rings into a single, chiral scaffold featuring a hydroxymethyl group makes this compound a versatile intermediate. Researchers can leverage this compound as a novel building block for constructing more complex molecules. The hydroxymethyl group serves as a convenient handle for further synthetic elaboration, allowing for conjugation, chain elongation, or functional group interconversion. Its primary value lies in its potential to fine-tune the properties of drug candidates, making it a valuable tool for probing biological pathways and addressing challenges in the development of therapeutics. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1S)-1-[1-(oxetan-3-yl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,5-6,11H,3-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLMFJCVTWSCO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=N1)C2COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is highly efficient and regioselective, making it a popular choice for constructing triazole-containing compounds . The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, dihydrotriazoles, and various substituted oxetane derivatives .

Comparison with Similar Compounds

Functional Group Variations: Ethanol vs. Ketone

Compound : 1-[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

  • Structural Difference: The ethanol group in the target compound is replaced by a ketone.
  • Loss of the hydroxyl group eliminates hydrogen-bonding capability, which may affect binding to biological targets or crystal packing .
  • Synthesis : Likely synthesized via similar Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, with post-modification oxidation of the alcohol to a ketone.

Heterocyclic Ring Substitutions: Oxetane vs. Azetidine

Compound: 1-[1-(Azetidin-3-yl)triazol-4-yl]ethanol dihydrochloride

  • Structural Difference : Oxetane (oxygen) is replaced by azetidine (nitrogen).
  • Impact :
    • Azetidine’s basic nitrogen introduces a positive charge at physiological pH (when protonated), improving solubility in acidic environments.
    • The nitrogen may participate in additional hydrogen bonds or ionic interactions, altering receptor affinity .
  • Applications : Azetidine-containing compounds are common in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets.

Aryl-Substituted Triazolyl Ethanones

Compounds :

  • 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
  • [6,7-Bis-(2-Methoxy-Ethoxy)-Quinazolin-4-yl]-{3-[1-(2-Iodo-Benzyl)-1H-(1,2,3)Triazol-4-yl]-Phenyl}-Amine
  • Structural Differences: Bulky aryl groups (e.g., bromophenyl, thiophene) replace the oxetane and ethanol moieties.
  • Impact: Increased molecular weight and steric hindrance may reduce solubility but improve target specificity. Electron-withdrawing groups (e.g., bromine) stabilize the triazole ring, altering reactivity in further substitutions. Melting points for these analogs range from 83°C to 134°C, suggesting higher crystallinity compared to the target compound’s likely lower melting point (due to the flexible ethanol group) .

Triazol-1-yl-Ethanol Derivatives

Compounds: 1-(1-Trityl-1H-imidazol-4-yl)-ethanol, 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol

  • Structural Differences : Varied substituents on the triazole (e.g., trityl, carbazole) and extended carbon chains.
  • Carbazole substituents enable intercalation into DNA or aromatic protein pockets, relevant in anticancer drug design .

Research Implications

  • Drug Design : The oxetane group in the target compound balances polarity and metabolic stability, making it advantageous over bulkier aryl analogs for CNS drugs requiring blood-brain barrier penetration .
  • Material Science: Ethanol derivatives with hydrogen-bonding capabilities (e.g., 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol) show promise in crystal engineering .

Biological Activity

(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol is a novel compound that combines an oxetane ring and a triazole ring, imparting unique chemical properties that are being explored for various biological applications. This article reviews its biological activity, focusing on its potential therapeutic uses, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C7H11N3O2C_7H_{11}N_3O_2 and a molecular weight of 167.17 g/mol. The structure features:

  • Oxetane Ring : A four-membered cyclic ether contributing to the compound's stability.
  • Triazole Ring : A five-membered ring containing three nitrogen atoms that enhances biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole moiety can form hydrogen bonds and dipole interactions with proteins and nucleic acids, while the oxetane ring may enhance the compound's reactivity and stability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. For instance, the compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values for these bacteria indicate significant antimicrobial potency, suggesting its potential use in treating infections caused by resistant strains .

Anticancer Properties

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the triazole ring is believed to play a crucial role in these activities by modulating signaling pathways associated with cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other triazole derivatives is essential:

Compound NameStructure FeaturesBiological Activity
1,2,3-TriazoleTriazole ring onlyAntimicrobial, antifungal
1,2,4-TriazoleTriazole ring onlyAnticancer
This compoundOxetane + TriazoleAntimicrobial, anticancer

The combination of oxetane and triazole rings in this compound provides distinct advantages in terms of stability and biological interactions compared to other triazole-only compounds .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of the compound against multiple strains of bacteria. Results indicated that it exhibited significant antibacterial activity with an MIC ranging from 15 to 30 µg/mL against Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound reduced cell viability in cancer cell lines by up to 70% at concentrations of 50 µM. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .

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